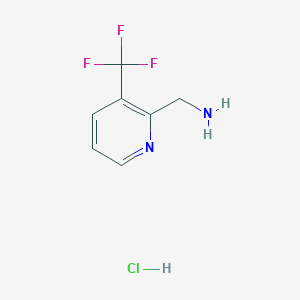

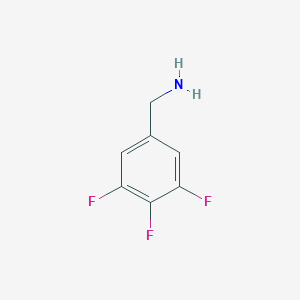

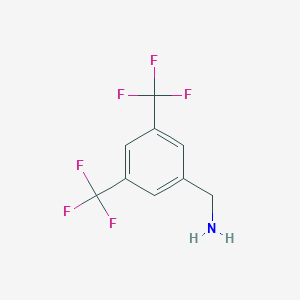

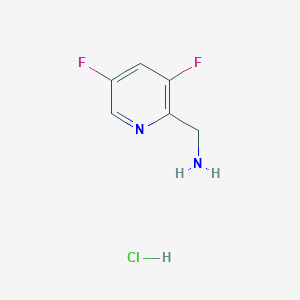

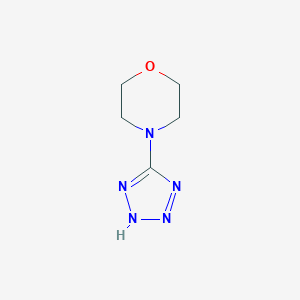

4-(2H-tetrazol-5-yl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(2H-tetrazol-5-yl)morpholine is not directly discussed in the provided papers. However, the papers do provide insights into related morpholine derivatives and their chemical behavior, which can be useful for understanding the general context in which such a compound might be studied. Morpholine derivatives are known for their versatility in chemical synthesis and potential pharmacological applications. For instance, 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase, which is an enzyme involved in cell growth and proliferation, making them of interest in cancer research .

Synthesis Analysis

The synthesis of morpholine derivatives typically involves the attachment of various substituents to the morpholine ring to confer specific properties or reactivity. In the case of the 5-Morpholino-1,3-oxazole-4-carbonitriles, the synthesis involved the addition of 4-phthalimidobutyl or 5-phthalimidopentyl substituents at the oxazole ring . Although the synthesis of 4-(2H-tetrazol-5-yl)morpholine is not described, similar synthetic strategies could potentially be applied, with the appropriate precursors and reaction conditions tailored to introduce the tetrazolyl group.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. This ring structure can influence the electronic properties of the molecule and its interactions with other molecules. The papers provided do not offer direct information on the molecular structure of 4-(2H-tetrazol-5-yl)morpholine, but they do suggest that the morpholine moiety is a versatile scaffold that can be functionalized with various groups to yield compounds with interesting chemical and biological properties .

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives can vary widely depending on the substituents attached to the ring. For example, the interaction of 5-Morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate leads to different outcomes based on the nature of the substituent; one leads to a recyclization product while the other stops at the formation of an aminopentyl derivative after deprotection . These reactions highlight the potential for morpholine derivatives to undergo complex transformations, which could also be relevant for the chemical behavior of 4-(2H-tetrazol-5-yl)morpholine.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, boiling point, and reactivity. The provided papers do not detail the physical and chemical properties of 4-(2H-tetrazol-5-yl)morpholine, but they do indicate that morpholine derivatives can exhibit selective inhibition of enzymes and can undergo specific reactions with hydrazine hydrate , suggesting that the compound may also have unique properties that could be explored in further studies.

科学的研究の応用

Morpholine Derivatives: Chemical and Pharmacological Interest

Morpholine derivatives, including those substituted with tetrazole, are noted for their wide spectrum of pharmacological activities. The morpholine ring, characterized by its nitrogen and oxygen atoms, forms the backbone of various compounds developed for diverse pharmacological activities. Recent studies emphasize the importance of these derivatives in drug design, showcasing their role in producing compounds with potent pharmacophoric activities. Notably, the review by Asif and Imran (2019) discusses the pharmacological profiles of morpholine derivatives and their applications in creating novel therapeutic agents (Asif & Imran, 2019).

Tetrazole Moiety: A Pharmacophore in Medicinal Chemistry

Tetrazole moieties, like that in 4-(2H-tetrazol-5-yl)morpholine, are recognized for their extensive biological properties, including anticancer, antimalarial, antidiabetic, and anti-inflammatory activities. Tetrazoles serve as bioisosteres for the carboxylic acid group, enhancing the lipophilicity and bioavailability of drugs while minimizing side effects. This heterocyclic moiety is pivotal in the development of new drugs, offering a broad range of pharmaceutical and clinical applications. The review by Patowary, Deka, and Bharali (2021) provides a comprehensive overview of tetrazole derivatives' synthesis and biological activities, underscoring their significance in drug development (Patowary, Deka, & Bharali, 2021).

Safety And Hazards

将来の方向性

The future directions for “4-(2H-tetrazol-5-yl)morpholine” could involve further exploration of its potential biological activities. For instance, a series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives were screened for their antibacterial, anticancer, and anti-TB activities .

特性

IUPAC Name |

4-(2H-tetrazol-5-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-3-11-4-2-10(1)5-6-8-9-7-5/h1-4H2,(H,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBHSAXFHWPZJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371780 |

Source

|

| Record name | 4-(2H-tetrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2H-tetrazol-5-yl)morpholine | |

CAS RN |

133237-33-9 |

Source

|

| Record name | 4-(2H-tetrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。